molecular formula C13H10BrN3 B8510164 3-(4-Bromophenyl)-2-methyl-imidazo[1,2-a]pyrimidine

3-(4-Bromophenyl)-2-methyl-imidazo[1,2-a]pyrimidine

Cat. No. B8510164
M. Wt: 288.14 g/mol
InChI Key: NREUATQGFIGFAB-UHFFFAOYSA-N
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Patent
US08648200B2

Procedure details

Add 3-(4-bromophenyl)-2-methyl-imidazo[1,2-a]pyrimidine (1.00 g, 3.470 mmol) and DMF (17 mL) to a 50 mL screw-cap vial (fitted with stir bar). Degas the solution with nitrogen for 3 min. Add tetramethylstannane (1.91 mL, 13.88 mmol) and bis(triphenylphosphine)palladium(II) chloride (0.36 g, 520.57 μmol) to the vial, and close the vial. Heat the mixture in an oil bath to 130° C. for 2 hours. Cool the reaction to room temperature, and quench with an excess of water. Extract the mixture with EtOAc. Wash the combined organic extracts with brine. Dry the organic extracts over potassium carbonate; filter; collect the filtrate; and concentrate the filtrate under reduced pressure. Purify the crude mixture by silica gel chromatography with a gradient of 50-100% hexane/EtOAc to give the title compound as a white solid (0.50 g, 64% yield). LCMS (m/z) 224.2 (M+1). 1H NMR (399.83 MHz, d6-DMSO) δ 8.81-8.79 (m, 1H), 8.51-8.49 (m, 1H), 7.73 (d, J=7.9 Hz, 2H), 7.31 (d, J=7.9 Hz, 2H), 7.09-7.06 (m, 1H), 2.64 (s, 3H), 2.36 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
1.91 mL
Type
reactant
Reaction Step Two
Quantity
0.36 g
Type
catalyst
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:12]3[CH:13]=[CH:14][CH:15]=[N:16][C:11]3=[N:10][C:9]=2[CH3:17])=[CH:4][CH:3]=1.[CH3:18][Sn](C)(C)C>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CN(C=O)C>[CH3:17][C:9]1[N:10]=[C:11]2[N:16]=[CH:15][CH:14]=[CH:13][N:12]2[C:8]=1[C:5]1[CH:6]=[CH:7][C:2]([CH3:18])=[CH:3][CH:4]=1 |^1:25,44|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=C(N=C2N1C=CC=N2)C
Name
Quantity
17 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.91 mL
Type
reactant
Smiles
C[Sn](C)(C)C
Name
Quantity
0.36 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
screw-cap vial
CUSTOM
Type
CUSTOM
Details
(fitted with stir bar)
CUSTOM
Type
CUSTOM
Details
Degas the solution with nitrogen for 3 min
Duration
3 min
TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
the reaction to room temperature
CUSTOM
Type
CUSTOM
Details
quench with an excess of water
EXTRACTION
Type
EXTRACTION
Details
Extract the mixture with EtOAc
WASH
Type
WASH
Details
Wash the combined organic extracts with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic extracts over potassium carbonate
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
collect the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
and concentrate the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purify the crude mixture by silica gel chromatography with a gradient of 50-100% hexane/EtOAc

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C2N(C=CC=N2)C1C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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